![molecular formula C17H23NO4 B1666042 Anisodamine CAS No. 55869-99-3](/img/structure/B1666042.png)
Anisodamine
Descripción general
Descripción
Anisodamine, also known as 7β-hydroxyhyoscyamine, is an anticholinergic and α1 adrenergic receptor antagonist . It is used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt .
Synthesis Analysis
Anisodamine was first synthesized by Chinese scientists in 1975 . It is generally considered as an antagonist of the muscarinic receptor .Molecular Structure Analysis
The molecular formula of Anisodamine is C17H23NO4 . Its molecular weight is 305.37 g/mol .Chemical Reactions Analysis
Anisodamine has been found to have anti-inflammatory effects and can relieve intestinal, microvascular, and airway smooth muscle spasms . It also significantly suppressed airway hyperreactivity, and eosinophilic inflammation in a murine model of allergic asthma .Physical And Chemical Properties Analysis
Anisodamine is a small molecule with a molecular weight of 305.37 g/mol . It has a chemical formula of C17H23NO4 .Aplicaciones Científicas De Investigación
Cardiac Function Protection
Anisodamine has been utilized in clinical settings to protect cardiac function . It is known to have beneficial effects on the cardiovascular system, particularly in conditions where there is a need to prevent or treat cardiac complications. The pharmacological action of anisodamine involves muscarinic receptor antagonism, which can lead to vasodilation and improved blood flow, thereby aiding in the protection of cardiac tissues .
Septic Shock Treatment
In the treatment of septic shock , anisodamine has shown promise. Septic shock is a severe condition characterized by an overwhelming inflammatory response and circulatory collapse. Anisodamine’s anti-inflammatory properties make it a candidate for mitigating the effects of septic shock. Clinical trials have explored its effectiveness, with some studies indicating a reduction in mortality among critically ill patients when anisodamine is administered .
Acute Pancreatitis Management
The management of acute pancreatitis often requires interventions that address inflammation and pain. Anisodamine’s anticholinergic properties can play a role in reducing pancreatic inflammation and providing analgesic effects, which are crucial in the acute phase of pancreatitis .
Renal Colic Relief
For patients experiencing calculous renal colic , anisodamine can provide relief by acting as a smooth muscle relaxant. This can help alleviate the intense pain associated with the passage of kidney stones through the urinary tract .
Bronchial Asthma Control
Anisodamine has been used to control symptoms of bronchial asthma . Its ability to act as a bronchodilator helps in reducing bronchial spasms and improving airflow in patients with asthma .
Microcirculatory Disturbances
In conditions involving microcirculatory disturbances , such as those seen in shock or peripheral vascular diseases, anisodamine can improve microcirculation. By antagonizing muscarinic receptors, it can cause vasodilation and enhance blood flow to microvascular beds .
Analgesia and Vertigo
Anisodamine has applications in providing analgesia and treating vertigo . Its central anticholinergic effects can be beneficial in managing pain and the disorienting symptoms of vertigo .
Acute Poisoning Interventions
Lastly, anisodamine is valuable in the treatment of acute poisoning . Its pharmacological profile makes it suitable for use in certain types of poisoning where anticholinergic intervention is indicated .
Mecanismo De Acción
Target of Action
Anisodamine, a compound extracted from traditional Chinese medicine, primarily targets the muscarinic receptors . These receptors play a crucial role in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .
Mode of Action
Anisodamine interacts with its primary targets, the muscarinic receptors, by acting as an antagonist . This means that Anisodamine blocks these receptors, preventing the neurotransmitter acetylcholine from binding to them . This blockage results in the rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR .
Biochemical Pathways
The interaction of Anisodamine with its targets affects the cholinergic anti-inflammatory pathway . By blocking the muscarinic receptors and rerouting acetylcholine to α7nAChR, Anisodamine enhances the activation of this pathway . This leads to downstream effects such as the suppression of inflammatory responses and improvement of blood flow in the microcirculation .
Pharmacokinetics
It is known that anisodamine has been used therapeutically to improve blood flow in circulatory disorders such as septic shock .
Result of Action
The molecular and cellular effects of Anisodamine’s action include the suppression of oxidative stress, inflammatory factor production, and myocardial cell apoptosis . This is demonstrated by the downregulation of caspase-3 and apoptosis regulator BAX protein expression . Additionally, Anisodamine has been shown to reduce serum lactate levels and decrease the need for vasopressors in patients with septic shock .
Action Environment
The action, efficacy, and stability of Anisodamine can be influenced by various environmental factors. For instance, the clinical effectiveness of Anisodamine can vary depending on the patient’s specific condition, such as the presence of septic shock . Furthermore, the compound’s action may be affected by factors such as the patient’s overall health status, other medications they may be taking, and individual differences in drug metabolism .
Safety and Hazards
Propiedades
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14+,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQYWNWRJNXDEG-RBZJEDDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025872 | |
Record name | alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anisodamine | |
CAS RN |
55869-99-3, 85760-60-7 | |
Record name | Anisodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55869-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anisodamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055869993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisodamine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085760607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisodamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raceanisodamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anisodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 85760-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANISODAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01343Q8EL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RACEANISODAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AC4ZPQ36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.